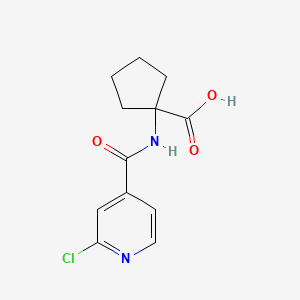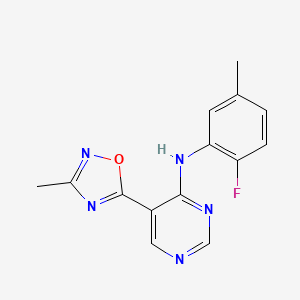![molecular formula C19H15F3N4O B2514351 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034304-90-8](/img/structure/B2514351.png)
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a derivative of the 1-aryl-3-phenylurea class of compounds, which have been extensively studied for their biological activities, particularly as antiproliferative agents and enzyme inhibitors. The bipyridine moiety is known to play a significant role in the coordination and assembly of various compounds, influencing their molecular structure and biological function .
Synthesis Analysis
The synthesis of related 1-aryl-3-phenylurea derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, a related compound, was achieved through nucleophilic reactions with a high total yield of 92% . Although the specific synthesis of "1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea" is not detailed in the provided papers, similar synthetic strategies involving nucleophilic substitution and urea formation could be applied.
Molecular Structure Analysis
Bipyridine ligands, such as 2,2'-bipyridine and 1,10-phenanthroline, have been shown to direct the coordination assembly of various compounds, including uranyl-organic coordination polymers. These ligands can act as chelate ligands or template ligands, promoting diversity in uranyl speciation and final topological structures . The presence of a bipyridine unit in the compound of interest suggests that it may exhibit similar coordination behavior, potentially leading to complex molecular architectures.
Chemical Reactions Analysis
Compounds containing the 1-aryl-3-phenylurea scaffold are known to participate in a variety of chemical reactions, particularly those relevant to their biological activity. For example, derivatives have been synthesized to act as inhibitors of human and murine soluble epoxide hydrolase, with modifications to the urea moiety leading to substantial improvements in pharmacokinetic parameters and biological activity . The bipyridine moiety in the compound of interest may also engage in coordination reactions, particularly with metal ions, as demonstrated in the synthesis of uranyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aryl-3-phenylurea derivatives are influenced by the substituents on the aryl and phenyl rings. For example, the introduction of trifluoromethyl groups has been shown to enhance the antiproliferative activity of these compounds against various cancer cell lines . The presence of a bipyridine unit is likely to confer additional physicochemical properties, such as increased planarity and the ability to engage in π-π stacking interactions, which could be beneficial for the compound's biological activity .
Applications De Recherche Scientifique
Inhibition of Soluble Epoxide Hydrolase
Research into similar urea derivatives has shown their potential as inhibitors of soluble epoxide hydrolase (sEH), an enzyme associated with inflammatory and pain processes, as well as hypertension and neurodegenerative diseases. For instance, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) has been extensively studied for its potent inhibitory action on sEH, demonstrating significant effects in modulating inflammation, and offering protection against hypertension, neuropathic pain, and neurodegeneration (De-bin Wan et al., 2019).
Molecular Assembly and Unfolding
Urea derivatives, particularly those incorporating heterocyclic components like bipyridine, have been investigated for their unique behaviors in molecular assembly and unfolding processes. Complexation-induced unfolding of heterocyclic ureas has been studied, revealing how these compounds equilibrate with multiply hydrogen-bonded sheetlike structures. Such behaviors are essential in the design of self-assembling materials and have implications in materials science and nanotechnology (P. Corbin et al., 2001).
Anticancer Properties
Some urea derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, for example, have shown significant antiproliferative effects, suggesting these compounds could serve as templates for developing new anticancer drugs (Jian Feng et al., 2020).
Propriétés
IUPAC Name |
1-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-5-1-2-6-16(15)26-18(27)25-12-14-4-3-9-24-17(14)13-7-10-23-11-8-13/h1-11H,12H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVFFZKXKIIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)
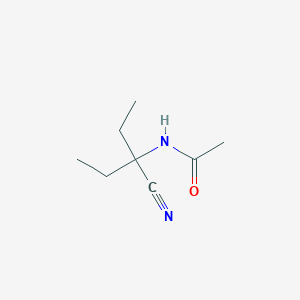
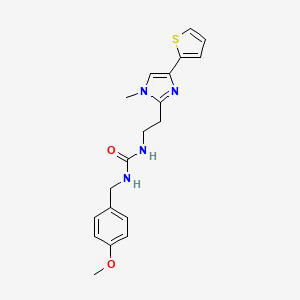
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
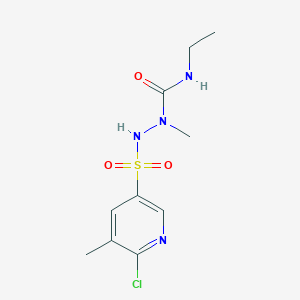
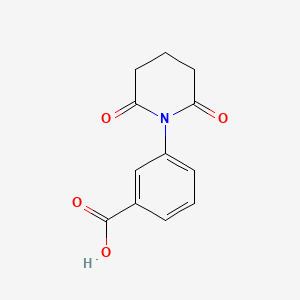
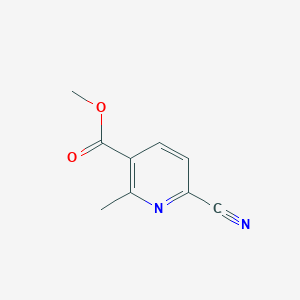
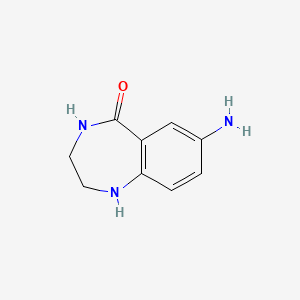
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)
![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
